(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Orthogonal protection Selective deprotection Piperazine building block

(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 529516-61-8), also named 1-benzyl 4-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a differentially protected chiral piperazine derivative (C₁₈H₂₆N₂O₅, MW 350.41). It features a benzyloxycarbonyl (Cbz) group at the N1 position, a tert-butoxycarbonyl (Boc) group at N4, and a hydroxymethyl substituent at the (S)-configured C2 carbon.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 529516-61-8
Cat. No. B3143575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
CAS529516-61-8
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m0/s1
InChIKeyUINOMZOGOKYFHD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 529516-61-8): Chiral Piperazine Building Block for Orthogonal Drug Discovery


(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 529516-61-8), also named 1-benzyl 4-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a differentially protected chiral piperazine derivative (C₁₈H₂₆N₂O₅, MW 350.41) . It features a benzyloxycarbonyl (Cbz) group at the N1 position, a tert-butoxycarbonyl (Boc) group at N4, and a hydroxymethyl substituent at the (S)-configured C2 carbon . This orthogonal protection pattern enables sequential, selective deprotection of each nitrogen for stepwise chemical elaboration — a capability not shared by its closely related regioisomers or symmetrically protected analogs .

Why (S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Cannot Be Replaced by Its Regioisomer or Symmetrically Protected Analogs


Although several piperazine-1,4-dicarboxylate variants share the same molecular formula (C₁₈H₂₆N₂O₅) and protecting-group types, their regiochemistry of protection and stereochemistry at C2 dictate fundamentally different synthetic utility. The Cbz-at-N1 / Boc-at-N4 arrangement in CAS 529516-61-8 permits selective hydrogenolytic removal of the Cbz group to unmask N1 while preserving the Boc group at N4 — a sequence impossible with the regioisomer 1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (CAS 557056-07-2), which has the protecting groups swapped . Similarly, the symmetric di-Boc (CAS 958635-12-6) or di-Cbz analogs cannot achieve stepwise nitrogen differentiation. The (S)-configuration at C2 further determines the stereochemical outcome of all downstream chiral derivatizations; procurement of the (R)-enantiomer (CAS 930782-89-1) or the racemate would invert or confound enantioselective SAR in target-directed synthesis [1]. The evidence below quantifies these differentiating properties.

Quantitative Differentiation Evidence for (S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz-at-N1 Enables Exclusive Hydrogenolysis While Preserving Boc-at-N4

The Cbz group at N1 can be removed via catalytic hydrogenolysis (H₂, Pd/C) without affecting the Boc group at N4, a selectivity not possible with the regioisomer 1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (CAS 557056-07-2), where hydrogenolysis would remove the Cbz at N4 while leaving the Boc at N1 . In the synthesis of CAS 529516-61-8 reported by Clark and Elbaum, the benzyl carbamate at N1 was installed via an oxazolidinone ring-opening strategy that explicitly relies on this regiochemical arrangement .

Orthogonal protection Selective deprotection Piperazine building block Peptidomimetic synthesis

Chiral Configuration: (S)-Enantiomer Specificity for Asymmetric Synthesis vs. (R)-Enantiomer

CAS 529516-61-8 bears the (S)-configuration at the C2 carbon as confirmed by the SMILES string CC(C)(C)OC(=O)N1CCN([C@H](CO)C1)C(=O)OCc1ccccc1 . The (R)-enantiomer (CAS 930782-89-1) has identical molecular formula and mass but opposite optical rotation and opposite stereochemical outcome in all downstream reactions . In the Gao & Renslo synthesis, the (S)-configured starting material ((2S)-piperazine-2-carboxylic acid) produced the (S)-hydroxymethyl derivatives with retention of configuration, confirmed by optical rotation comparison to authentic samples [1].

Chiral building block Enantioselective synthesis Stereochemical integrity Absolute configuration

Physicochemical Profile: Computed Density, Boiling Point, and logP vs. Regioisomer

CAS 529516-61-8 has a computed density of 1.2±0.1 g/cm³ and a predicted boiling point of 480.5±30.0 °C at 760 mmHg . Its computed logP is 3.64, as provided by ChemBase [1]. While the regioisomer 1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (CAS 557056-07-2) shares the same molecular formula and molecular weight (350.41), the reversed protecting-group positions result in a different spatial arrangement that may influence solubility, chromatographic behavior, and crystallinity — although direct head-to-head experimental data for these specific parameters are not available in the open literature.

Physicochemical properties LogP Boiling point Density Drug-likeness

Synthetic Accessibility: Reported Yield for Cbz/Boc Orthogonally Protected Piperazine from Oxazolidinone Intermediate

In the Clark & Elbaum (2007) synthesis, compound 3 (the racemic or scalemic form of the target compound) was obtained in 9% isolated yield from oxazolidinone 5a using 3 equivalents of benzyl alcohol and n-BuLi in THF . This low yield reflects the inherent challenge of the oxazolidinone ring-opening approach for installing the N1-Cbz group — a synthetic difficulty not encountered with the di-Boc analog (CAS 958635-12-6), which Gao & Renslo prepared in 95% overall isolated yield via direct reduction of the bis-Boc acid [1].

Synthetic yield Oxazolidinone ring-opening Process chemistry Scalability

Optimal Procurement Scenarios for (S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 529516-61-8)


Orthogonal Solid-Phase or Solution-Phase Piperazine Library Synthesis Requiring Sequential N1-then-N4 Diversification

When constructing 2-substituted piperazine libraries where the N1 position must be elaborated first (e.g., via amide coupling or reductive amination) while the N4 position remains Boc-protected, CAS 529516-61-8 is the required regioisomer. The Cbz group at N1 can be selectively removed by hydrogenolysis (H₂, Pd/C) without affecting the Boc group at N4, enabling stepwise diversification . The regioisomer CAS 557056-07-2 would unmask N4 first, reversing the diversification sequence and potentially compromising the synthetic strategy.

Enantioselective Synthesis of KRAS G12C Inhibitor Intermediates

Patent literature identifies substituted piperazines bearing the (S)-configuration at C2 as key intermediates in the preparation of KRAS G12C inhibitors . CAS 529516-61-8 provides the (S)-configured hydroxymethyl handle for further functionalization (e.g., mesylation, nucleophilic displacement, or oxidation) while maintaining orthogonal nitrogen protection. Procurement of the (R)-enantiomer (CAS 930782-89-1) or the racemate would yield the incorrect stereochemistry at the piperazine core, likely abolishing target binding as demonstrated in related KRAS inhibitor SAR studies .

Peptidomimetic Synthesis with Regioselective Piperazine Ring Functionalization

Piperazine-2-carboxylic acid derivatives are established scaffolds in peptidomimetic drug design, including the HIV protease inhibitor indinavir . CAS 529516-61-8 extends this scaffold by providing a hydroxymethyl group at C2 (convertible to aminomethyl, carboxyl, or other functionalities) with orthogonal N1/N4 protection. The (S)-configuration matches the natural L-amino acid stereochemistry commonly required for biological target engagement, making this specific compound the appropriate choice for peptidomimetic programs over the (R)-enantiomer or regioisomeric variants.

Prodrug or PROTAC Linker Intermediate Requiring Bidirectional Conjugation

In PROTAC (PROteolysis TArgeting Chimera) design, differentially protected piperazine scaffolds serve as rigid linker precursors, with the hydroxymethyl group providing an attachment point for one ligand and the sequentially deprotected nitrogens enabling orthogonal conjugation of the second ligand and the E3 ligase recruiter . CAS 529516-61-8 uniquely offers Cbz-at-N1 and Boc-at-N4 protection, allowing the Cbz to be removed first for ligand attachment while the Boc remains intact for later deprotection and conjugation — a sequence order not achievable with the regioisomer CAS 557056-07-2.

Quote Request

Request a Quote for (S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.